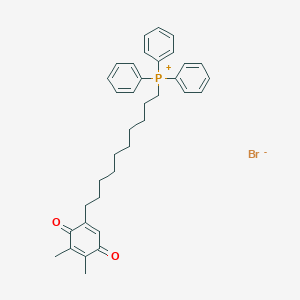
Visomitin
概要
説明
SKQ1 is a mitochondria-targeted antioxidant derived from plastoquinone, developed by Professor Vladimir Skulachev and his team. It is a lipophilic cation linked via a saturated hydrocarbon chain to an antioxidant moiety. Due to its lipophilic properties, SKQ1 can effectively penetrate various cell membranes and accumulate in the mitochondrial matrix .
科学的研究の応用
SKQ1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study mitochondrial-targeted antioxidants.
Biology: Investigated for its role in protecting cells from oxidative stress and apoptosis.
Medicine: Explored for its potential in treating age-related diseases, cardiovascular diseases, and neurodegenerative disorders.
Industry: Used in the development of pharmaceuticals, such as Visomitin eye drops for treating dry eye syndrome .
作用機序
SKQ1 exerts its effects by targeting mitochondria and neutralizing reactive oxygen species. It accumulates in the mitochondrial matrix due to its lipophilic cation, where it undergoes redox cycling to neutralize reactive oxygen species. This helps in preserving mitochondrial function and preventing cell damage .
Safety and Hazards
将来の方向性
Visomitin has reached Phase III in the U.S. for dry eye disease . It has been granted orphan drug designation by the FDA for the treatment of Leber’s Hereditary Optic Neuropathy (LHON), a rare inherited condition that can lead to blindness . Mitotech is planning to start a Phase 2 with this compound in LHON in 2022 . It has also shown consistent improvement in visual acuity over several years in LHON patients involved in a three-year open-label Phase 2a study conducted outside the United States .
生化学分析
Biochemical Properties
Visomitin interacts with various biomolecules in the body. It plays a significant role in biochemical reactions, particularly those involving reactive oxygen species (ROS). As a mitochondrial-targeted antioxidant, this compound is designed to protect the ocular surface from oxidative stress at the mitochondrial level .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. For instance, it has been shown to suppress the production of the inflammatory biomarker prostaglandin E2 (PGE2) in human conjunctival epithelial cell cultures . Furthermore, this compound significantly enhances corneal epithelial wound healing, likely through enhancement of cell proliferation and migration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It is known to inhibit the activity of the p38 mitogen-activated protein kinase (MAPK) signaling cascade . This inhibition is believed to play a key role in this compound’s ability to enhance wound healing and suppress inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, this compound has been shown to suppress PGE2 production in a dose and treatment time-dependent manner . Furthermore, the wound closure rates were increased by 4% in 4 hours and by 9% after 8–12 hours in the presence of 50 nM this compound .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, including OXYS rats . These studies have shown that this compound can suppress the development of age-related diseases and enhance the structural and functional parameters of the retinal pigment epithelium cells .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the management of oxidative stress. As a mitochondrial-targeted antioxidant, it plays a key role in controlling the generation of reactive oxygen species (ROS) in mitochondria .
Subcellular Localization
This compound is targeted to the mitochondria, a subcellular organelle. This localization is crucial for its function as a mitochondrial antioxidant . By localizing to the mitochondria, this compound can effectively neutralize ROS and protect the cell from oxidative damage .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SKQ1 involves the conjugation of plastoquinone with a lipophilic cation, typically triphenylphosphonium. The process includes several steps:
Preparation of Plastoquinone Derivative: Plastoquinone is modified to introduce a reactive functional group.
Conjugation with Lipophilic Cation: The modified plastoquinone is reacted with triphenylphosphonium under specific conditions to form the final SKQ1 compound
Industrial Production Methods
Industrial production of SKQ1 involves scaling up the synthetic route while ensuring the purity and stability of the compound. This includes optimizing reaction conditions, purification processes, and quality control measures to produce SKQ1 at a commercial scale .
化学反応の分析
Types of Reactions
SKQ1 undergoes various chemical reactions, including:
Oxidation-Reduction: SKQ1 can be oxidized and reduced, allowing it to act as an antioxidant by neutralizing reactive oxygen species.
Substitution Reactions: The lipophilic cation can undergo substitution reactions, modifying the compound’s properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used to substitute the lipophilic cation
Major Products
The major products formed from these reactions include oxidized and reduced forms of SKQ1, as well as substituted derivatives with modified properties .
類似化合物との比較
Similar Compounds
MitoQ: Another mitochondria-targeted antioxidant, but with ubiquinone instead of plastoquinone.
TPPB: A compound with alpha-tocopherol linked to triphenylphosphonium.
SkQR1: A derivative of SKQ1 with rhodamine instead of triphenylphosphonium
Uniqueness of SKQ1
SKQ1 is unique due to its plastoquinone moiety, which provides higher antioxidant activity compared to ubiquinone. It also has a higher efficiency in penetrating cell membranes and accumulating in the mitochondrial matrix .
特性
IUPAC Name |
10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHFWTRUGAFNKW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934826-68-3 | |
| Record name | SKQ-1 bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934826683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKQ-1 BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B14500J3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



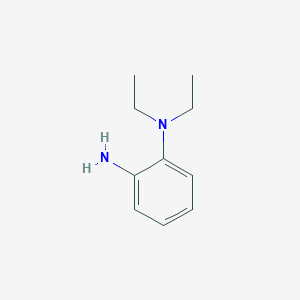
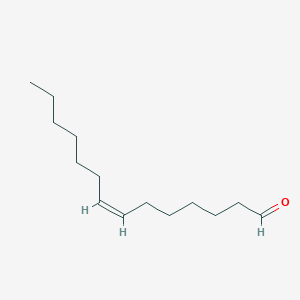
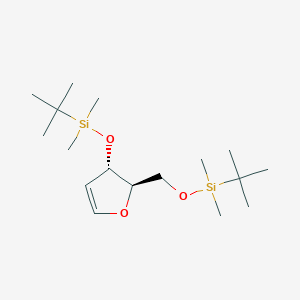

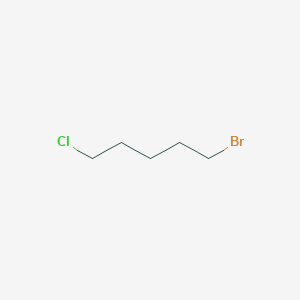

![5-Bromo-6-fluorobenzo[d][1,3]dioxole](/img/structure/B104280.png)




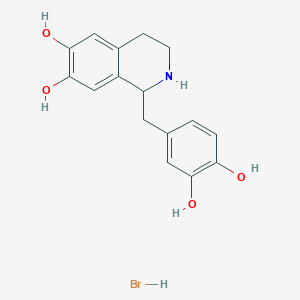
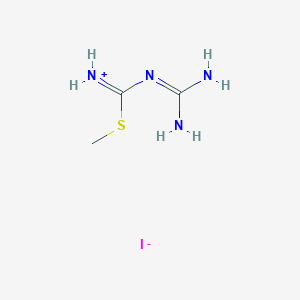
![3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic Acid](/img/structure/B104301.png)